Dimethyl decylphosphonate
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Overview
Description
Dimethyl decylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P. It is a colorless liquid primarily used in various industrial applications due to its unique chemical properties. This compound is known for its role as a flame retardant, plasticizer, and additive in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl decylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, the reaction between trimethyl phosphite and decyl bromide under controlled conditions yields this compound. The reaction typically requires a temperature range of 50-100°C and may be catalyzed by a Lewis acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl decylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl decylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: It serves as a model compound for studying the behavior of organophosphorus compounds in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is widely used as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.
Mechanism of Action
The mechanism by which dimethyl decylphosphonate exerts its effects involves its interaction with various molecular targets. In flame retardancy, it acts by promoting the formation of a char layer on the material’s surface, thereby inhibiting combustion. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Dimethyl decylphosphonate can be compared with other similar organophosphorus compounds such as:
Dimethyl methylphosphonate: Used primarily as a flame retardant and chemical weapon precursor.
Diethyl methylphosphonate: Similar applications but with different physical properties.
Trimethyl phosphite: Used in organic synthesis and as a flame retardant.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique physical and chemical properties, making it suitable for specific industrial applications where other phosphonates may not be as effective.
Properties
Molecular Formula |
C12H27O3P |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-dimethoxyphosphoryldecane |
InChI |
InChI=1S/C12H27O3P/c1-4-5-6-7-8-9-10-11-12-16(13,14-2)15-3/h4-12H2,1-3H3 |
InChI Key |
PQDJLAHLMWEHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(=O)(OC)OC |
Origin of Product |
United States |
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